molecular formula C17H13NO3S B2391051 N-(2-Hydroxy-naphthalen-1-ylmethylene)-benzenesulfonamide CAS No. 1122565-88-1

N-(2-Hydroxy-naphthalen-1-ylmethylene)-benzenesulfonamide

Cat. No.: B2391051
CAS No.: 1122565-88-1
M. Wt: 311.36
InChI Key: ROCKULJGBMKWIA-LDADJPATSA-N
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Description

N-(2-Hydroxy-naphthalen-1-ylmethylene)-benzenesulfonamide is a Schiff base compound derived from the condensation of 2-hydroxy-1-naphthaldehyde and benzenesulfonamide. Schiff bases are known for their wide range of applications in various fields due to their unique chemical properties, including their ability to act as chelating agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxy-naphthalen-1-ylmethylene)-benzenesulfonamide typically involves the reaction of 2-hydroxy-1-naphthaldehyde with benzenesulfonamide in an ethanol solution. The mixture is heated under reflux conditions for several hours, followed by cooling and filtration to obtain the desired Schiff base compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxy-naphthalen-1-ylmethylene)-benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-Hydroxy-naphthalen-1-ylmethylene)-benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Hydroxy-naphthalen-1-ylmethylene)-benzenesulfonamide involves its ability to chelate metal ions, forming stable complexes. This chelation can influence various biochemical pathways, potentially leading to its observed biological activities . The compound’s molecular targets include metal ions and enzymes that require metal cofactors for their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Hydroxy-naphthalen-1-ylmethylene)-benzenesulfonamide is unique due to its specific structural features, which include the naphthalene ring and the benzenesulfonamide group

Properties

IUPAC Name

(NE)-N-[(2-hydroxynaphthalen-1-yl)methylidene]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3S/c19-17-11-10-13-6-4-5-9-15(13)16(17)12-18-22(20,21)14-7-2-1-3-8-14/h1-12,19H/b18-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCKULJGBMKWIA-LDADJPATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N=CC2=C(C=CC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/N=C/C2=C(C=CC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642654
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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